molecular formula C15H20N6O3 B8621404 6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidine-4,5-diamine CAS No. 682337-88-8

6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidine-4,5-diamine

Cat. No.: B8621404
CAS No.: 682337-88-8
M. Wt: 332.36 g/mol
InChI Key: VENGAIRMMGXXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidine-4,5-diamine is a complex organic compound that features a pyrimidine core substituted with morpholine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidine-4,5-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-diketones under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through etherification reactions, where the hydroxyl group of the pyridine is reacted with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidine-4,5-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
  • 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile

Uniqueness

6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidine-4,5-diamine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

682337-88-8

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

6-morpholin-4-yl-2-(2-pyridin-2-yloxyethoxy)pyrimidine-4,5-diamine

InChI

InChI=1S/C15H20N6O3/c16-12-13(17)19-15(20-14(12)21-5-7-22-8-6-21)24-10-9-23-11-3-1-2-4-18-11/h1-4H,5-10,16H2,(H2,17,19,20)

InChI Key

VENGAIRMMGXXFZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2N)N)OCCOC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.